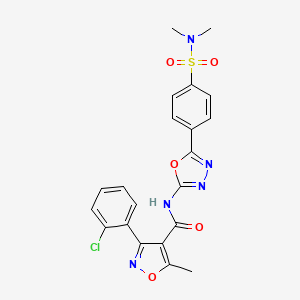

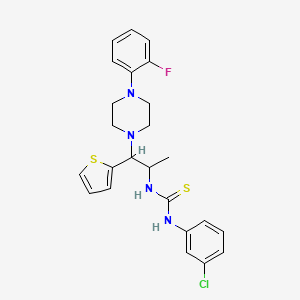

N-(2-((4,6-dimethyl-2-phenoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4,6-dimethyl-2-phenoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). It has gained attention in scientific research due to its potential applications in neuroimaging and neuroinflammation studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research by Saeed et al. (2015) focused on synthesizing a series of benzamide derivatives, including those structurally related to N-(2-((4,6-dimethyl-2-phenoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide. They explored the potential biological applications of these compounds, testing them against various types of human recombinant alkaline phosphatase and ecto-5′-nucleotidases. This study highlights the significance of these compounds in medicinal chemistry, particularly for targeting nucleotide protein interactions (Saeed et al., 2015).

Utility in Heterocyclic Synthesis

Fadda et al. (2012) described the use of similar compounds in the synthesis of a range of heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the versatility of benzamide derivatives in creating a variety of biologically active compounds, emphasizing their role in the development of new therapeutic agents (Fadda et al., 2012).

Selective Inhibitors Discovery

Smith et al. (2009) explored aminoisoquinolines as potent, selective inhibitors of the mutant B-Raf pathway. They identified a benzamide derivative as a starting point, later replaced with an aminoisoquinoline core to improve selectivity and pharmacokinetic properties. This study illustrates the potential of benzamide derivatives in cancer therapy, particularly as antitumor agents in xenograft models (Smith et al., 2009).

Anti-Inflammatory Applications

Robert et al. (1994) synthesized benzamides structurally related to N-(4,6-dimethylpyridin-2-yl)benzamide, showing significant anti-inflammatory properties. They investigated the effect of these compounds on carrageenan-induced peripheral edema, highlighting their therapeutic potential in treating inflammation (Robert et al., 1994).

Solid-Phase Synthesis Scale-Up

Meisenbach et al. (2003) reported on scaling up the solid-phase synthesis of a pyrimidine derivative, relevant to the class of compounds including this compound. This method yielded excellent purity and quantity, suitable for early development demands, showcasing the scalability of synthesis methods for such compounds (Meisenbach et al., 2003).

Propiedades

IUPAC Name |

N-[2-[(4,6-dimethyl-2-phenoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14-19(15(2)24-21(23-14)28-17-11-7-4-8-12-17)25-18(26)13-22-20(27)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOFODIPJKDNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)

![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)

![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)

![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)